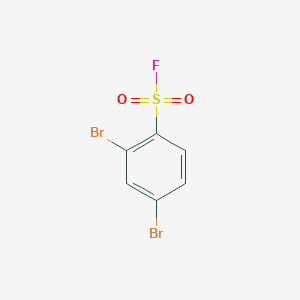
(2S)-2,4-diamino-4-oxo(113C)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,4-diamino-4-oxo(113C)butanoic acid is a compound of significant interest in various scientific fields. This compound is a derivative of butanoic acid, characterized by the presence of amino groups and a keto group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-diamino-4-oxo(113C)butanoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with ammonia or an amine source under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes are also explored to enhance the production efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,4-diamino-4-oxo(113C)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino acids.
Applications De Recherche Scientifique
(2S)-2,4-diamino-4-oxo(113C)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2,4-diamino-4-oxo(113C)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in metabolic processes. Its effects are mediated through binding to active sites, altering enzyme activity, and modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2,4-diamino-4-oxobutanoic acid: A closely related compound with similar structural features.
(2S)-2,4-diamino-4-hydroxybutanoic acid: Differing by the presence of a hydroxyl group instead of a keto group.
(2S)-2,4-diamino-4-methylbutanoic acid: Featuring a methyl group substitution.
Uniqueness
(2S)-2,4-diamino-4-oxo(113C)butanoic acid is unique due to its specific isotopic labeling with carbon-13, which makes it valuable for tracing metabolic pathways and studying enzyme kinetics. This isotopic labeling provides insights into the compound’s behavior in biological systems, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C4H8N2O3 |
|---|---|
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
(2S)-2,4-diamino-4-oxo(113C)butanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i4+1 |
Clé InChI |
DCXYFEDJOCDNAF-GZPBOPPUSA-N |
SMILES isomérique |
C([C@@H]([13C](=O)O)N)C(=O)N |
SMILES canonique |
C(C(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)

![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)
